1-Propanoyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanoyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves the reaction of 1,2,3,4-tetrahydroquinoline with propanoyl chloride and sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
1-Propanoyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as pyridine.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions include sulfonamide and sulfonate derivatives .
Scientific Research Applications
1-Propanoyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Sulfonyl Chloride Derivatives: Compounds with sulfonyl chloride groups also undergo similar chemical reactions and have analogous applications.
Uniqueness
1-Propanoyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H14ClNO3S |
---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-propanoyl-3,4-dihydro-2H-quinoline-7-sulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c1-2-12(15)14-7-3-4-9-5-6-10(8-11(9)14)18(13,16)17/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
PICBATXLCHOZBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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